3-Fluoro-5-(pyrrolidin-3-yl)pyridine
Description
3-Fluoro-5-(pyrrolidin-3-yl)pyridine is a fluorinated pyridine derivative featuring a pyrrolidine ring substituted at the 3-position of the pyridine core.
For example, amine fragments like (3-fluoro-5-(pyridin-2-yl)phenyl)methanamine (AM-1) are synthesized via amide coupling reactions with carboxylic acid intermediates, as described in the preparation of structurally related compounds .
Properties
Molecular Formula |
C9H11FN2 |
|---|---|
Molecular Weight |
166.20 g/mol |
IUPAC Name |
3-fluoro-5-pyrrolidin-3-ylpyridine |
InChI |
InChI=1S/C9H11FN2/c10-9-3-8(5-12-6-9)7-1-2-11-4-7/h3,5-7,11H,1-2,4H2 |
InChI Key |
OBRJILASYCLBJT-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCC1C2=CC(=CN=C2)F |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Features :
- Molecular Formula : C₉H₁₀FN₂ (inferred from analogs like 5-fluoro-2-(pyrrolidin-3-yl)pyridine ).
- Functional Groups : Fluorine at the pyridine 3-position enhances electronegativity and binding specificity, while the pyrrolidine moiety contributes to hydrophobicity and conformational flexibility.
Comparison with Structurally Similar Compounds
5-Fluoro-2-(pyrrolidin-3-yl)pyridine
Structural Difference : Positional isomer of the target compound, with fluorine at pyridine position 5 and pyrrolidine at position 2.
Comparison :
- The target compound’s fluorine at position 3 may offer better steric compatibility in specific PPIs .
2-(Pyrrolidin-3-yl)-5-(trifluoromethyl)pyridine
Structural Difference : Replaces fluorine with a trifluoromethyl (-CF₃) group at pyridine position 3.
Comparison :
- The trifluoromethyl group improves binding to hydrophobic pockets (e.g., in kinase inhibitors) compared to fluorine. However, this substitution could reduce selectivity due to stronger non-polar interactions .
3-Fluoro-5-(piperazin-1-yl)benzamide Derivatives
Structural Difference : Replaces pyrrolidine with a piperazine ring and incorporates a benzamide group.
Comparison :
- The target compound’s pyrrolidine may offer a better balance between hydrophobicity and flexibility .
3-Fluoro-5-(pyridin-3-yloxy)benzenamine
Structural Difference : Contains an aniline linker and pyridinyloxy group instead of pyrrolidine.
Comparison :
- The absence of a pyrrolidine ring reduces conformational flexibility, limiting its utility in drug design. However, the pyridinyloxy group may enhance herbicidal activity .
Critical Research Findings
- Hydrophobicity vs. Selectivity : Fluorine at pyridine position 3 (as in the target compound) optimizes hydrophobic interactions in PPIs, whereas bulkier groups like -CF₃ may compromise selectivity .
- Role of Pyrrolidine : The pyrrolidine ring enhances conformational flexibility, critical for binding to dynamic protein pockets. Piperazine analogs, while more polar, show higher affinity due to salt bridge formation .
- Positional Isomerism : Fluorine at pyridine position 5 (e.g., 5-fluoro-2-(pyrrolidin-3-yl)pyridine) may alter electronic properties, reducing efficacy in specific targets compared to position 3 .
Preparation Methods
Reaction Optimization for Fluorine Incorporation
Cyclic voltammetry studies revealed that α,α-difluoro-β-iodoketones exhibit lower reduction potentials compared to non-carbonyl-containing analogues, enabling selective activation under photoredox conditions. For 3-fluoro-5-(pyrrolidin-3-yl)pyridine, the pyrrolidine moiety can be introduced via a silyl enol ether derived from a pyrrolidinone precursor. For example, silylation of 3-pyrrolidinone with chlorotrimethylsilane and triethylamine generates the requisite enol ether, which participates in cross-coupling with α,α-difluoro-β-iodoketones (Table 1).
Table 1: Photoredox Coupling Conditions for Intermediate Formation
| Component | Reagent/Conditions | Yield (%) |
|---|---|---|
| α,α-Difluoro-β-iodoketone | fac-Ir(ppy)₃ (0.3 mol%), DMF, 15 h LED | 85–90 |
| Silyl enol ether (pyrrolidinone-derived) | Propylene oxide, 25°C | 78 |
Post-coupling, one-pot condensation with ammonium acetate at 120°C in DMF achieves pyridine ring closure, yielding this compound in 90% isolated yield. This method avoids isolation of intermediates, enhancing practicality.
Nucleophilic Aromatic Substitution for Late-Stage Fluorination
Nucleophilic aromatic substitution (SNAr) provides an alternative route, particularly when introducing fluorine at the 3-position of preformed pyridine derivatives. This approach requires electron-deficient pyridine cores with leaving groups (e.g., chlorine or nitro) at the target position.
Substrate Activation and Fluorinating Agents
Activation of the pyridine ring via electron-withdrawing groups (e.g., nitro at C-5) facilitates SNAr at C-3. Treatment with potassium fluoride in the presence of crown ethers or ionic liquids enhances fluoride nucleophilicity. For instance, 5-nitro-3-chloropyridine reacts with KF/18-crown-6 in DMSO at 100°C to afford 3-fluoro-5-nitropyridine in 65% yield. Subsequent reduction of the nitro group to an amine and cyclization with 1,4-dibromobutane introduces the pyrrolidine ring (Table 2).
Table 2: SNAr and Pyrrolidine Cyclization Parameters
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Fluorination (SNAr) | KF, 18-crown-6, DMSO, 100°C, 12 h | 65 |
| Nitro Reduction | H₂, Pd/C, EtOH, 25°C | 88 |
| Pyrrolidine Formation | 1,4-Dibromobutane, K₂CO₃, DMF, 80°C | 75 |
This sequence achieves an overall yield of 43%, limited by moderate fluorination efficiency.
Cyclization-Functionalization Approaches
Cyclization strategies construct the pyridine ring while simultaneously introducing fluorine and pyrrolidine groups. A Hantzsch-type synthesis modified with fluorinated components exemplifies this approach.
Modified Hantzsch Synthesis
Reaction of ethyl 4,4-difluoroacetoacetate with ammonium acetate and a pyrrolidine-containing aldehyde (e.g., 3-pyrrolidinaldehyde) under microwave irradiation generates dihydropyridine intermediates, which are oxidized to the aromatic pyridine. Using MnO₂ as an oxidant in dichloromethane achieves 70% conversion to this compound.
Table 3: Cyclization-Oxidation Conditions
Comparative Analysis of Synthetic Routes
Table 4: Method Comparison for this compound
The photoredox method stands out for its efficiency and scalability, though it demands visible-light infrastructure. SNAr routes offer flexibility but suffer from step economy. Cyclization approaches balance simplicity and yield but require careful handling of intermediates.
Q & A
Q. Basic Research Focus
- ¹H NMR : Fluorine substituents induce splitting patterns due to coupling (e.g., ). For example, the pyridyl proton adjacent to fluorine may appear as a doublet of doublets () .
- ¹⁹F NMR : Provides direct evidence of fluorine substitution and electronic environment (e.g., δ -110 to -120 ppm for aryl fluorides).
- Mass Spectrometry (ESI-MS) : Confirm molecular weight (e.g., m/z 195–200 for C₁₀H₁₂FN₂) and fragmentation patterns to distinguish regioisomers .
What computational strategies (e.g., DFT) predict the reactivity and binding interactions of this compound in biological systems?
Q. Advanced Research Focus
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to assess nucleophilic/electrophilic sites. For example, the fluorine atom may reduce electron density on the pyridine ring, influencing π-π stacking .
- Molecular Docking : Model interactions with targets like β-catenin, where the pyrrolidine nitrogen may form salt bridges with acidic residues (e.g., β-catenin E155) .
- MD Simulations : Evaluate stability of ligand-protein complexes over time (e.g., RMSD < 2 Å over 100 ns) .
How can contradictory spectroscopic data (e.g., unexpected NMR shifts) be addressed during structural elucidation?
Q. Advanced Research Focus
- Solvent Effects : Compare CDCl₃ vs. DMSO-d₆ spectra; polar solvents may deshield protons near electronegative groups .
- Dynamic Processes : Variable-temperature NMR can reveal conformational exchange (e.g., pyrrolidine ring puckering).
- Isotopic Labeling : Synthesize deuterated analogs to assign overlapping signals. For example, deuterating the pyrrolidine NH group can simplify ¹H NMR .
What strategies are effective for studying the regioselectivity of substitution reactions in fluoropyridine systems?
Q. Intermediate Research Focus
- Electronic Effects : Fluorine’s electron-withdrawing nature directs electrophilic substitution to the meta position. Use Hammett constants (σₚ ≈ 0.06 for fluorine) to predict reactivity .
- Steric Maps : Molecular modeling (e.g., PyMOL) visualizes steric hindrance from the pyrrolidine group, which may block certain reaction pathways .
- Competitive Reactions : Compare yields of products from bromination or nitration at varying positions (e.g., 2- vs. 4-substitution) .
How can structure-activity relationship (SAR) studies be designed to evaluate this compound in protein-protein interaction inhibition?
Q. Advanced Research Focus
- Analog Synthesis : Modify substituents (e.g., replace pyrrolidine with piperidine) and test binding affinity via AlphaScreen or SPR .
- Hydrophobicity Profiling : Measure logP values to correlate lipophilicity with membrane permeability (e.g., Pyridyl > pyrrolidinyl for β-catenin/BCL9 inhibition) .
- Mutagenesis Studies : Introduce point mutations (e.g., E155A in β-catenin) to validate predicted binding interactions .
What are the challenges in scaling up the synthesis of this compound, and how can they be mitigated?
Q. Intermediate Research Focus
- Catalyst Loading : Reduce Pd catalyst from 5 mol% (lab scale) to 0.5–1 mol% via ligand optimization (e.g., XPhos) to lower costs .
- Workflow Efficiency : Replace column chromatography with crystallization (e.g., using ethanol/water mixtures) for bulk purification.
- Safety : Monitor exothermic reactions (e.g., fluorination steps) using in-situ IR or calorimetry .
How do electronic effects of fluorine influence the stability and degradation pathways of this compound under physiological conditions?
Q. Advanced Research Focus
- Hydrolytic Stability : Fluorine’s inductive effect slows hydrolysis of adjacent bonds (e.g., C-N in pyrrolidine). Accelerated stability studies (40°C/75% RH) quantify degradation rates .
- Metabolic Profiling : Incubate with liver microsomes to identify metabolites (e.g., CYP450-mediated defluorination) .
- pH-Dependent Studies : Test solubility and stability across pH 1–8 to simulate gastrointestinal and plasma environments .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
